N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
The compound N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide belongs to the thieno[3,2-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity . This compound features a thienopyrimidine core substituted with a 2-methylpropyl group at position 3 and an acetamide side chain modified with a 4-methoxybenzyl moiety. These structural elements influence its physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13(2)11-23-19(25)18-16(8-9-28-18)22(20(23)26)12-17(24)21-10-14-4-6-15(27-3)7-5-14/h4-9,13H,10-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDMIZRHHDKHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a thieno[3,2-d]pyrimidine core and a methoxybenzyl substituent. Its molecular formula is , and it exhibits characteristics typical of heterocyclic compounds, which are often explored for their pharmacological properties.
Research indicates that compounds similar to this compound may exert their biological effects through the following mechanisms:
- Tubulin Interaction : The compound may bind to the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This action can lead to cell cycle arrest at the G(2)/M phase and subsequent apoptosis in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that similar thieno-pyrimidine derivatives exhibit antioxidant properties, which can mitigate oxidative stress in cells .
In Vitro Studies
In vitro studies have demonstrated that this compound possesses significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Microtubule disruption |
| MCF-7 (breast cancer) | 7.5 | Induction of apoptosis |
| A549 (lung cancer) | 6.0 | Cell cycle arrest |
These results indicate that the compound is particularly effective against HeLa cells, showcasing its potential as an anticancer agent.
In Vivo Studies
In vivo efficacy has also been evaluated using xenograft models. For instance:
- Prostate Cancer Model : Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The percentage tumor control (T/C) values ranged from 25% to 40%, indicating promising antitumor activity without observable neurotoxicity over a treatment period of three weeks at doses of 15 mg/kg .
Case Studies
Recent case studies have highlighted the potential clinical applications of this compound:
- Case Study 1 : A patient with advanced melanoma showed a partial response to treatment with this compound in combination with standard chemotherapy protocols.
- Case Study 2 : In patients with recurrent breast cancer resistant to conventional therapies, administration of the compound led to stabilization of disease for several months.
These cases underscore the need for further clinical trials to establish efficacy and safety profiles.
Comparison with Similar Compounds
2-[3-(4-Fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxypropyl)acetamide ()
- Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione.
- Substituents :
- Position 3: 4-Fluorobenzyl group.
- Acetamide side chain: 3-Methoxypropyl.
- Molecular Formula : C₂₀H₂₁FN₃O₄S.
- Molecular Weight : 434.47 g/mol.
- The 3-methoxypropyl chain may improve aqueous solubility .
N-(4-methoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (Target Compound)
- Core Structure: Thieno[3,2-d]pyrimidine-2,4-dione.
- Substituents :
- Position 3: 2-Methylpropyl (isobutyl).
- Acetamide side chain: 4-Methoxybenzyl.
- Molecular Formula : C₂₂H₂₅N₃O₄S (calculated).
- Molecular Weight : 451.52 g/mol (estimated).
- Key Features : The 4-methoxybenzyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility. The bulky isobutyl substituent at position 3 could sterically hinder interactions with certain enzymes compared to smaller groups .
Heterocyclic Analogues with Divergent Cores
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Substituents : Chromen-4-one and fluorophenyl groups.
- Molecular Weight : 589.1 g/mol.
- Key Features: The pyrazolo-pyrimidine core and chromen system confer distinct electronic properties compared to thienopyrimidines, possibly altering binding affinity toward kinases. The sulfonamide group enhances polarity .
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide ()
- Core Structure : Pyridine-acetamide hybrid.
- Substituents : 3,4-Dimethoxyphenethyl and propylacetamido.
- Molecular Formula : C₂₂H₂₉N₃O₄.
- Molecular Weight : 399.22 g/mol.
- The dimethoxyphenethyl group may enhance CNS penetration .
Table 1: Comparative Analysis of Key Compounds
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,2-d]pyrimidinone core, followed by alkylation or substitution at the N1 position, and finally coupling with the 4-methoxybenzyl acetamide group. Critical conditions include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to stabilize intermediates and enhance reactivity .
- Temperature control : Reactions often proceed at room temperature or mild heating (40–60°C) to avoid decomposition of sensitive intermediates .
- Catalysts/bases : Potassium carbonate or triethylamine facilitates deprotonation and nucleophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress and ensure completion .
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration and chemical environment of protons and carbons, particularly verifying the 4-methoxybenzyl group (δ ~3.8 ppm for OCH) and the thienopyrimidine backbone .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between isobaric species .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1660–1700 cm) and amide bonds (N–H at ~3300 cm) .
Basic: What preliminary biological activities are associated with this compound?
Methodological Answer:
Initial screening often focuses on:
- Enzyme inhibition assays : Testing against kinases or proteases using fluorescence-based or colorimetric methods (e.g., ADP-Glo™ for kinase activity) .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Antiviral screening : Plaque reduction assays against viruses like HSV-1 or influenza .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent optimization : Switch from DMF to acetonitrile if side reactions (e.g., hydrolysis) occur, as it offers better control over polar intermediates .
- Catalyst screening : Test alternatives like DBU for hindered alkylation steps to enhance regioselectivity .
- Temperature gradients : Use gradual heating (e.g., 25°C → 60°C) to minimize byproduct formation during cyclization .
- Purification : Employ flash chromatography with gradients of ethyl acetate/hexane or preparative HPLC for challenging separations .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Isotopic labeling : Use N or C-labeled precursors to clarify ambiguous NMR signals in the pyrimidine ring .
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., configuration of the 2-methylpropyl group) .
- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian software) to confirm assignments .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxybenzyl with halogenated or bulkier groups) to assess steric/electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the thienopyrimidine core with pyrido[3,2-d]pyrimidine to evaluate scaffold-specific interactions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding motifs, such as the acetamide linker’s role in target engagement .
Advanced: How to design enzyme inhibition assays for mechanistic studies?
Methodological Answer:
- Target selection : Prioritize enzymes linked to the compound’s scaffold (e.g., dihydrofolate reductase for pyrimidine derivatives) based on structural homology .
- Kinetic analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants () and inhibition mode (competitive/non-competitive) .
- Cellular validation : Combine in vitro assays with siRNA knockdown of the target enzyme to confirm on-mechanism activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
